molecular formula C11H17NO3 B14502742 Ethyl 2-cyano-5,5-dimethyl-4-oxohexanoate CAS No. 62920-57-4

Ethyl 2-cyano-5,5-dimethyl-4-oxohexanoate

Cat. No.: B14502742
CAS No.: 62920-57-4
M. Wt: 211.26 g/mol
InChI Key: ASHLEAFKQSWUFE-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-5,5-dimethyl-4-oxohexanoate is an organic compound with the molecular formula C11H17NO3 It is characterized by the presence of an ester group, a nitrile group, and a ketone group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-5,5-dimethyl-4-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-5,5-dimethyl-4-oxohexanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 2-cyano-5,5-dimethyl-4-oxohexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-5,5-dimethyl-4-oxohexanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate
  • Ethyl 2-cyano-4-oxo-5,5-dimethylpentanoate

Uniqueness

Ethyl 2-cyano-5,5-dimethyl-4-oxohexanoate is unique due to its combination of functional groups, which confer distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.

Properties

CAS No.

62920-57-4

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 2-cyano-5,5-dimethyl-4-oxohexanoate

InChI

InChI=1S/C11H17NO3/c1-5-15-10(14)8(7-12)6-9(13)11(2,3)4/h8H,5-6H2,1-4H3

InChI Key

ASHLEAFKQSWUFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)C(C)(C)C)C#N

Origin of Product

United States

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